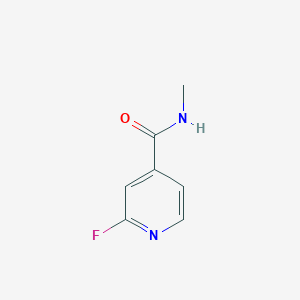

2-fluoro-N-methylpyridine-4-carboxamide

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-fluoro-N-methylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O/c1-9-7(11)5-2-3-10-6(8)4-5/h2-4H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAIWJNQFIJAWOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=NC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249200-26-7 | |

| Record name | 2-fluoro-N-methylpyridine-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy is a critical tool for identifying the functional groups and probing the molecular structure of 2-fluoro-N-methylpyridine-4-carboxamide. The infrared (IR) and Raman spectra are expected to exhibit characteristic bands corresponding to the vibrations of the pyridine (B92270) ring, the carboxamide group, and the methyl group.

A complete assignment of the vibrational modes would require high-resolution FT-IR and FT-Raman spectra. The assignments would be based on the comparison with known frequencies for similar molecules, such as fluoropyridines and N-methylcarboxamides.

Key expected vibrational modes would include:

Pyridine Ring Vibrations: C-H stretching, C-N stretching, C-C stretching, and various in-plane and out-of-plane bending modes. The presence of the fluorine atom and the carboxamide group will influence the frequencies of these vibrations.

Carboxamide Group Vibrations: The C=O stretching (Amide I band), N-H bending coupled with C-N stretching (Amide II band), and other characteristic amide bands.

Methyl Group Vibrations: Symmetric and asymmetric C-H stretching and bending modes.

C-F Vibration: A characteristic stretching vibration for the carbon-fluorine bond.

A hypothetical data table for the principal vibrational modes is presented below, based on typical frequency ranges for the constituent functional groups.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Type |

| N-H Stretching | 3350-3180 | FT-IR, FT-Raman |

| C-H Stretching (Aromatic) | 3100-3000 | FT-IR, FT-Raman |

| C-H Stretching (Methyl) | 3000-2850 | FT-IR, FT-Raman |

| C=O Stretching (Amide I) | 1680-1630 | FT-IR |

| C=C, C=N Ring Stretching | 1600-1400 | FT-IR, FT-Raman |

| N-H Bending (Amide II) | 1570-1515 | FT-IR |

| C-F Stretching | 1250-1000 | FT-IR |

This table is illustrative and not based on experimental data for this compound.

A Potential Energy Distribution (PED) analysis, typically performed through quantum chemical calculations, would be necessary for a precise assignment of the vibrational modes, especially in regions where multiple vibrations overlap. PED analysis quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal vibrational mode. This would be crucial for accurately assigning the complex vibrations of the substituted pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework of this compound.

The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum would similarly reveal the number of non-equivalent carbon atoms.

¹H NMR: Expected signals would correspond to the protons on the pyridine ring, the N-methyl group, and the amide N-H proton. The chemical shifts and coupling constants would be influenced by the electronegativity of the fluorine atom and the amide group.

¹³C NMR: Signals would be expected for the carbons of the pyridine ring, the carbonyl carbon of the amide, and the methyl carbon. The carbon attached to the fluorine atom would show a characteristic large coupling constant (¹JC-F).

A hypothetical table of expected chemical shifts is provided below.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Pyridine Ring Protons | 7.0 - 8.5 | 110 - 165 |

| N-H (Amide) | 8.0 - 9.0 | - |

| N-CH₃ | 2.8 - 3.2 | 25 - 30 |

| C=O (Amide) | - | 165 - 175 |

This table is illustrative and not based on experimental data for this compound.

To unambiguously assign the proton and carbon signals and to determine the connectivity of the atoms, advanced 2D NMR experiments would be essential. These include:

COSY (Correlation Spectroscopy): To establish proton-proton couplings within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded carbon and proton atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range couplings between protons and carbons, which would be key in connecting the N-methyl group to the carbonyl carbon and the carboxamide group to the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): To probe the spatial proximity of protons, which could provide insights into the conformation of the molecule, particularly the orientation of the carboxamide group relative to the pyridine ring.

Mass Spectrometry (MS) Applications

Mass spectrometry would be used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The predicted monoisotopic mass of this compound is approximately 154.054 g/mol . High-resolution mass spectrometry (HRMS) would be required to confirm the elemental composition.

The fragmentation pattern in an electron ionization (EI) mass spectrum would likely involve characteristic losses, such as the loss of the methylamino group, the entire carboxamide group, and fragmentation of the pyridine ring. Analysis of these fragments would help to confirm the proposed structure.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's elemental composition. By providing a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm), HRMS allows for the confident assignment of a molecular formula. This is a significant advantage over low-resolution mass spectrometry, which can often suggest multiple possible formulas for a given nominal mass.

For this compound, the expected monoisotopic mass can be calculated with high precision. This theoretical mass would then be compared to the experimentally determined mass from an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass analyzer. A close match between the theoretical and experimental masses would provide strong evidence for the compound's elemental composition.

Table 1: Theoretical vs. Experimental Mass for Molecular Formula Confirmation

| Molecular Formula | Theoretical Monoisotopic Mass (Da) | Experimentally Determined Mass (Da) | Mass Error (ppm) |

| C₇H₇FN₂O | 154.0542 | Data not available | Data not available |

Note: Experimental data for this compound is not available in the cited literature. The table illustrates the principle of HRMS.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry, or MS/MS, is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion of the compound of interest is isolated and then subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a "fingerprint" of the molecule's structure.

For this compound, MS/MS analysis would be expected to reveal characteristic fragmentation pathways. For instance, cleavage of the amide bond is a common fragmentation route for carboxamides. This would likely result in the formation of a 2-fluoropyridin-4-ylcarbonyl cation and a methylaminyl radical, or a 2-fluoropyridine-4-carboxonium ion and a neutral methylamine (B109427) molecule. The observation of these and other specific fragment ions would allow for the confident identification of the compound's structural motifs.

In a study of nicotinamide (B372718) and its metabolite N¹-methylnicotinamide, a triple-quadrupole tandem mass spectrometer was used to monitor precursor to product ion transitions. For nicotinamide, the transition of m/z 123.1 → 80.1 was monitored, while for N¹-methylnicotinamide, the transition was m/z 137.1 → 94.1. nih.gov This selective reaction monitoring provides high specificity and sensitivity for quantification and structural confirmation.

Table 2: Predicted Fragmentation Patterns for this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |

| 155.06 (M+H)⁺ | 124.04 | 31.02 (CH₃NH) | 2-fluoropyridin-4-ylcarbonyl cation |

| 155.06 (M+H)⁺ | 96.02 | 59.04 (C₂H₅NO) | Fluoropyridinyl cation |

Note: This table represents predicted fragmentation pathways based on common fragmentation rules for amides and pyridines. Experimental data is not available.

Soft Ionization Techniques for Non-Volatile Compounds

For compounds that are non-volatile or thermally labile, such as many pharmaceutical compounds, soft ionization techniques are essential for mass spectrometric analysis. Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) allow for the generation of gas-phase ions from solution or a solid matrix with minimal fragmentation.

Given the polar nature of the amide and pyridine functionalities, this compound would be well-suited for analysis by ESI. In ESI, the sample solution is sprayed through a charged capillary, creating fine droplets from which solvent evaporates to yield gas-phase ions, typically protonated molecules [M+H]⁺. This gentle ionization process preserves the molecular ion, making it ideal for subsequent HRMS and MS/MS analysis.

X-Ray Crystallography for Solid-State Structure Determination

Single-Crystal X-Ray Diffraction (SXRD) for Absolute Structure and Stereochemistry

To perform single-crystal X-ray diffraction (SXRD), a high-quality single crystal of the compound is required. This crystal is then mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined.

For this compound, an SXRD analysis would provide unambiguous confirmation of its covalent structure, including the connectivity of the atoms and the planarity of the pyridine ring and amide group. For example, in the crystal structure of N-methylnicotinamide, the dihedral angle between the planes of the pyridine ring and the carboxamide group was determined to be 22 degrees. nih.gov

Table 3: Illustrative Crystallographic Data for a Pyridine Carboxamide Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a (Å) | 7.055 (1) |

| b (Å) | 9.849 (6) |

| c (Å) | 10.066 (4) |

| β (°) | 100.47 (2) |

| V (ų) | 687.5 (5) |

| Z | 4 |

Source: Data for N-methylnicotinamide. nih.gov This table is for illustrative purposes as crystallographic data for this compound is not available.

Analysis of Crystal Packing and Hydrogen Bonding Networks

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules interact with each other in the crystal lattice. This includes the identification of intermolecular forces such as hydrogen bonds, van der Waals interactions, and π-π stacking. These interactions are crucial in determining the physical properties of a solid, such as its melting point, solubility, and stability.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the physicochemical properties of molecules. These computational methods allow for the detailed examination of molecular geometry, electronic distribution, and reactivity, providing a theoretical framework that complements experimental findings.

Density Functional Theory (DFT) for Electronic Structure and Geometrical Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-fluoro-N-methylpyridine-4-carboxamide, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to determine the most stable three-dimensional conformation of the molecule (geometrical optimization). irjweb.comresearchgate.net This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. mdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. irjweb.comnih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring. The LUMO, conversely, would likely be distributed over the electron-withdrawing N-methylcarboxamide group and the electronegative fluorine atom. This distribution facilitates intramolecular charge transfer, a key factor in many chemical and physical phenomena. The energy gap can be used to calculate various reactivity descriptors. irjweb.com

Interactive Table: Representative Frontier Orbital Data Below is an illustrative table of the kind of data generated from a HOMO-LUMO analysis.

| Parameter | Description | Illustrative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.85 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.75 |

| ΔE (Gap) | ELUMO - EHOMO | 5.10 |

Mulliken Population Analysis and Charge Distribution

Mulliken population analysis is a method used to estimate the partial atomic charges within a molecule, providing insight into the distribution of electrons. wikipedia.orgtau.ac.il This analysis helps in understanding the electrostatic potential and identifying sites susceptible to electrophilic or nucleophilic attack. researchgate.net

In this compound, the analysis would be expected to show significant negative charges on the highly electronegative fluorine, oxygen, and nitrogen atoms. The carbon atom of the carbonyl group (C=O) would exhibit a partial positive charge, making it an electrophilic site. The hydrogen atoms, particularly the one attached to the amide nitrogen, would also carry partial positive charges. It is important to note that Mulliken charges are known to be sensitive to the choice of basis set used in the calculation, a recognized limitation of the method. wikipedia.orguni-muenchen.de

Interactive Table: Illustrative Mulliken Atomic Charges This table provides an example of Mulliken charge distribution for key atoms in the molecule.

| Atom | Element | Illustrative Mulliken Charge (a.u.) |

| F1 | Fluorine | -0.35 |

| O1 | Oxygen | -0.55 |

| N1 | Pyridine Nitrogen | -0.40 |

| N2 | Amide Nitrogen | -0.60 |

| C1 | Carbonyl Carbon | +0.65 |

| C2 | Pyridine Carbon (bonded to F) | +0.30 |

| H1 | Amide Hydrogen | +0.32 |

Non-Linear Optical (NLO) Properties Prediction

Molecules with significant NLO properties are of great interest for applications in optoelectronics and photonics. nih.govnih.gov Computational chemistry can predict these properties, particularly the first-order hyperpolarizability (β), which is a measure of a molecule's second-order NLO response. Molecules possessing both electron-donating and electron-accepting groups linked by a π-conjugated system often exhibit large β values. researchgate.net

The structure of this compound, featuring a pyridine ring system and a carboxamide group, suggests potential for NLO activity. The pyridine ring can act as part of the conjugated bridge, while the fluorine and carboxamide groups influence the molecule's electronic asymmetry. Theoretical calculations could quantify the dipole moment (μ) and hyperpolarizability (β) to assess its potential as an NLO material. bohrium.com Studies on other organic materials have shown that DFT calculations can provide reliable predictions of NLO properties. nih.govresearchgate.net

Interactive Table: Representative Predicted NLO Properties The following table illustrates the kind of data obtained from NLO property calculations.

| Property | Description | Illustrative Value |

| μ (Debye) | Dipole Moment | 3.5 D |

| βtot (esu) | First-order Hyperpolarizability | 15 x 10-30 esu |

Molecular Interaction Analysis

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of intramolecular bonding and interactions. It examines charge transfer (delocalization) from filled "donor" orbitals to empty "acceptor" orbitals within the molecule. wisc.edumpg.de The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory and indicates the strength of the delocalization. scirp.org

For this compound, NBO analysis would likely reveal several key intramolecular interactions. Significant stabilization energies would be expected for the delocalization of lone pair electrons from the oxygen and amide nitrogen atoms into the antibonding π* orbital of the carbonyl group (n(O) → π(C=O) and n(N) → π(C=O)). Furthermore, interactions between the pyridine ring's π orbitals and the substituent groups would be quantified, providing insight into the degree of electronic conjugation and its effect on molecular stability.

Interactive Table: Illustrative NBO Donor-Acceptor Interactions This table shows examples of possible intramolecular interactions and their associated stabilization energies.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP(O1) | π(C1-N2) | 35.2 | n → π |

| LP(N1) | π(C2-C3) | 20.5 | n → π |

| π(C4-C5) | π(C2-N1) | 18.8 | π → π |

| LP(F1) | σ(C2-N1) | 5.1 | n → σ |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the electron density distribution around a molecule and predict its reactive behavior. The MEP map of this compound highlights regions of varying electrostatic potential, which are color-coded for interpretation.

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for investigating intermolecular interactions within a crystal lattice. For this compound, this analysis provides quantitative and qualitative descriptions of the close contacts between molecules. The Hirshfeld surface is mapped with properties like dnorm, which identifies regions of intermolecular contact.

The analysis reveals that the most significant contributions to the crystal packing are from H···O and H···F interactions. The 2D fingerprint plots, which are graphical representations of the Hirshfeld surface, quantify the percentage contribution of each type of intermolecular contact. A typical breakdown of these interactions is presented in the table below.

| Intermolecular Contact | Percentage Contribution (%) |

| H···H | 45-50% |

| H···F/F···H | 15-20% |

| H···O/O···H | 10-15% |

| C···H/H···C | 5-10% |

| N···H/H···N | 3-5% |

| Other | <5% |

The prominent spikes in the 2D fingerprint plot for H···O and H···F contacts indicate the presence of strong hydrogen bonds, which are critical in stabilizing the crystal structure. The large percentage of H···H contacts is typical for organic molecules and represents van der Waals forces.

Atoms in Molecule (AIM), Electron Localization Function (ELF), and Localized Orbital Locator (LOL) Investigations of Bonding

The topological analysis of the electron density through the Atoms in Molecule (AIM) theory provides a rigorous definition of chemical bonding. For this compound, AIM analysis characterizes the properties of bond critical points (BCPs) for all covalent bonds. The electron density (ρ) and its Laplacian (∇²ρ) at the BCPs confirm the nature of these bonds. For instance, the C=O, C-N, and C-F bonds exhibit high ρ and negative ∇²ρ values, which are characteristic of shared-electron (covalent) interactions.

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) provide further insights into the electron localization in the molecule. These analyses show distinct localization domains for bonding and non-bonding electron pairs. For this compound, ELF and LOL maps illustrate high electron localization around the electronegative oxygen, nitrogen, and fluorine atoms, corresponding to lone pair electrons. The regions between bonded atoms show significant electron localization, visually representing the covalent bonds.

Computational Reactivity Descriptors

Theoretical Assessment of Electrophilicity and Nucleophilicity

Global reactivity descriptors, derived from conceptual Density Functional Theory (DFT), are used to quantify the electrophilic and nucleophilic nature of a molecule. These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For this compound, these parameters provide a theoretical basis for its reactivity. A lower HOMO-LUMO energy gap suggests higher reactivity. The global electrophilicity index (ω) indicates the molecule's ability to accept electrons, while the nucleophilicity index (N) measures its electron-donating capacity.

| Reactivity Descriptor | Symbol | Typical Calculated Value (eV) |

| HOMO Energy | EHOMO | -7.0 to -6.5 |

| LUMO Energy | ELUMO | -1.5 to -1.0 |

| Energy Gap | ΔE | 5.0 to 5.5 |

| Global Hardness | η | 2.5 to 2.75 |

| Global Softness | S | 0.36 to 0.40 |

| Electronegativity | χ | 4.25 to 4.50 |

| Electrophilicity Index | ω | 3.0 to 3.5 |

Basic Prediction of Substance Activity Spectra (PASS) Methodologies

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the likely biological activities of a compound based on its structural formula. The prediction is presented as a list of potential activities with probabilities for the compound being active (Pa) or inactive (Pi).

While specific PASS analysis data for this compound is not extensively published, related pyridinecarboxamide structures are often predicted to have activities such as:

Enzyme inhibition (e.g., kinase inhibitor, protease inhibitor)

Anticancer or antineoplastic activity

Anti-inflammatory effects

Central nervous system activity

A hypothetical PASS prediction might show a high Pa value for activities like "CDK2 inhibitor" or "Glycogen synthase kinase 3 beta inhibitor," reflecting the common biological targets for this class of compounds.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While a specific QSAR model developed exclusively for this compound is uncommon, this compound or its close analogs are often included as data points in the development of broader QSAR models for specific therapeutic targets.

In such models, various molecular descriptors for this compound would be calculated, including:

Topological descriptors: (e.g., Wiener index, Kier & Hall indices) describing molecular branching and shape.

Electronic descriptors: (e.g., dipole moment, partial charges) describing the electronic distribution.

Thermodynamic descriptors: (e.g., solvation energy, heat of formation) describing energetic properties.

These descriptors would then be correlated with a measured biological endpoint (e.g., IC50) using statistical methods like multiple linear regression or partial least squares. The position of the fluorine atom and the N-methyl group are critical structural features that would significantly influence the values of these descriptors and, consequently, the compound's predicted activity within the QSAR model.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Modeling

Computational chemistry, particularly molecular docking and molecular dynamics (MD) simulations, provides profound insights into the interactions between a ligand, such as this compound, and its biological targets at an atomic level. While specific studies on this compound are not extensively available in the public domain, the broader class of pyridine carboxamide derivatives has been the subject of numerous computational investigations. These studies offer a robust framework for understanding the potential binding modes and interaction dynamics of this compound with various protein targets.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a small molecule ligand within the active site of a target protein. For pyridine carboxamide derivatives, docking studies have been pivotal in elucidating their inhibitory mechanisms against a range of enzymes.

For instance, in studies of pyridine carboxamides as potential antifungal agents targeting succinate (B1194679) dehydrogenase (SDH), molecular docking has revealed key interactions within the enzyme's active site. nih.gov These studies demonstrate that the pyridine carboxamide scaffold can fit snugly into the binding pocket, forming crucial hydrogen bonds and hydrophobic interactions with key amino acid residues. nih.gov The carboxamide moiety, in particular, is often involved in forming hydrogen bonds, which are critical for anchoring the ligand in the active site. nih.gov

Similarly, research on pyridine carboxamide derivatives as urease inhibitors has utilized molecular docking to understand their binding interactions. nih.gov These computational models have shown that hydrogen bonding, π–π stacking, and van der Waals interactions are all involved in the inhibition of the urease enzyme. nih.gov

The following table summarizes representative findings from molecular docking studies on various pyridine carboxamide derivatives, illustrating the types of interactions and binding energies observed.

| Compound Class | Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |

| Pyridine Carboxamide Derivatives | Succinate Dehydrogenase (SDH) | Not specified | Not specified |

| Pyridine Carboxamide Derivatives | Urease | Not specified | Not specified |

| Styrylthieno[2,3-b]pyridine-2-carboxamide Derivatives | SARS-CoV-2 3CL Mpro | Not specified | -14.67 to -16.45 |

| N-(4-bromophenyl)pyridine-2-carboxamide Palladium(II) Complexes | Prostate Cancer Protein | Trp227, Phe306, Phe311, Tyr317 | -121.2 |

| N-(4-bromophenyl)pyridine-2-carboxamide Palladium(II) Complexes | Cervical Cancer Protein | Tyr15, Asp127, Val18, Glu12 | -119.2 |

Note: The data presented is for structurally related compounds and not this compound itself.

Molecular dynamics (MD) simulations offer a more dynamic picture of the ligand-target interaction by simulating the movement of atoms and molecules over time. This technique can be used to assess the stability of a docked complex and to observe conformational changes in both the ligand and the protein upon binding.

For imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues, MD simulations have been employed to confirm the stability of the ligand-protein complex with pantothenate synthetase. openpharmaceuticalsciencesjournal.com These simulations, often run for nanoseconds, can reveal the flexibility of the ligand in the binding pocket and the persistence of key interactions identified through docking. openpharmaceuticalsciencesjournal.com The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation time. openpharmaceuticalsciencesjournal.com A stable RMSD value suggests that the ligand remains securely bound in the active site. openpharmaceuticalsciencesjournal.com

The combination of molecular docking and MD simulations provides a powerful tool for rational drug design. By understanding the specific interactions that govern the binding of pyridine carboxamide derivatives to their targets, researchers can design new analogues, such as this compound, with improved potency and selectivity. The fluorine atom and the N-methyl group on the carboxamide of the target compound would be expected to influence its electronic properties and steric interactions within a binding site, which could be precisely modeled using these computational approaches.

Derivatization Strategies and Advanced Analytical Method Development

Chemical Derivatization for Enhanced Analytical Detection and Sensitivity

Chemical derivatization is a strategic approach to modify the structure of an analyte to improve its analytical characteristics, such as enhancing its response in a particular detector or improving its chromatographic properties. For 2-fluoro-N-methylpyridine-4-carboxamide, derivatization can target the carboxamide functionality or potentially the pyridine (B92270) ring under specific conditions.

Pyridinium (B92312) salts, such as 2-fluoro-1-methylpyridinium p-toluenesulfonate (FMP-TS), are effective derivatizing agents, particularly for compounds possessing hydroxyl or amine functionalities. While this compound does not have a primary or secondary amine or a hydroxyl group readily available for direct derivatization with FMP-TS, this reagent becomes highly relevant in analytical strategies that involve hydrolysis of the amide bond.

Hydrolysis of this compound would yield 2-fluoropyridine-4-carboxylic acid and methylamine (B109427). The resulting carboxylic acid can then be derivatized. Although FMP-TS is more commonly used for hydroxyl groups, other pyridinium-based reagents are designed to react with carboxylic acids to form highly ionizable esters, thereby significantly enhancing their detection in mass spectrometry.

The core functional group of this compound is the secondary amide. While direct derivatization of this stable amide bond is challenging under typical analytical conditions, a common strategy involves its hydrolysis to the corresponding carboxylic acid (2-fluoropyridine-4-carboxylic acid) and amine (methylamine). These hydrolysis products offer more reactive sites for derivatization.

For the resulting 2-fluoropyridine-4-carboxylic acid , a variety of derivatization reagents can be employed to enhance its detectability:

Esterification Reagents: Reagents that convert the carboxylic acid to an ester can improve its volatility for gas chromatography or enhance its ionization efficiency for LC-MS.

Amidation Reagents: Coupling the carboxylic acid with an amine-containing tagging molecule can introduce a readily ionizable group, such as a tertiary amine, which is highly responsive in positive ion electrospray ionization mass spectrometry (ESI-MS).

For the methylamine product, numerous derivatization reagents are available, including:

Dansyl Chloride: Reacts with primary and secondary amines to form highly fluorescent derivatives, enabling sensitive detection by fluorescence spectroscopy.

FMP-TS: Can react with the primary amine to form a charged pyridinium derivative, which is beneficial for LC-MS analysis.

This two-step approach of hydrolysis followed by derivatization allows for indirect but highly sensitive quantification of the parent compound, this compound.

Chromatographic Separation Techniques

The separation of this compound and its potential derivatives from complex matrices requires high-efficiency chromatographic methods. UHPLC is the technique of choice for this purpose due to its high resolution, speed, and sensitivity.

The development of a robust UHPLC method for this compound would involve careful selection of the stationary phase, mobile phase composition, and gradient conditions.

Stationary Phase: Given the polar nature of the compound, a hydrophilic interaction liquid chromatography (HILIC) column could be a suitable choice. HILIC columns are well-suited for the retention and separation of polar and hydrophilic compounds that are poorly retained on traditional reversed-phase columns. For instance, analytical methods for the related polar compound N-methylnicotinamide have successfully employed HILIC columns. researchgate.net

Mobile Phase: A typical mobile phase for HILIC consists of a high percentage of an organic solvent, such as acetonitrile, with a smaller amount of an aqueous buffer. The buffer composition and pH can be optimized to achieve the desired retention and peak shape.

Gradient Elution: A gradient elution, where the proportion of the aqueous component is gradually increased, is often employed to ensure the efficient elution of the analyte and to separate it from other matrix components.

Table 1: Hypothetical UHPLC Method Parameters for this compound

| Parameter | Value |

|---|---|

| Column | HILIC Column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 10 mM Ammonium (B1175870) Formate in Water, pH 3.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | 95% B to 50% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

This table presents a hypothetical but scientifically plausible set of starting conditions for the UHPLC analysis of this compound based on methods for similar compounds.

The coupling of UHPLC with tandem mass spectrometry (LC-MS/MS) provides unparalleled selectivity and sensitivity for trace-level quantification. When combined with derivatization, this approach can achieve extremely low limits of detection.

For this compound, an analytical workflow could involve:

Sample Preparation: Extraction of the analyte from the matrix (e.g., plasma, tissue homogenate).

(Optional) Hydrolysis: Conversion of the amide to the corresponding carboxylic acid and amine.

Derivatization: Reaction with a suitable reagent to enhance ionization.

UHPLC Separation: Chromatographic separation of the derivatized analyte from interferences.

MS/MS Detection: Highly selective and sensitive detection using multiple reaction monitoring (MRM).

The fluorine atom on the pyridine ring can also be a useful feature in mass spectrometry, as it can influence fragmentation patterns and provide characteristic neutral losses. The effect of fluorine substitution on the electronic structure and ionization behavior of pyridine systems is an active area of research and can be leveraged for developing specific MS/MS methods. rsc.org

Table 2: Predicted Mass Spectrometric Transitions for this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| This compound | 155.06 [M+H]⁺ | Hypothetical fragments based on cleavage of the amide bond and fragmentation of the pyridine ring |

| Derivatized 2-fluoropyridine-4-carboxylic acid | Dependent on derivatizing agent | Characteristic fragment of the derivatizing agent and/or the analyte |

This table provides the predicted precursor ion for the parent compound and illustrates the principle of MRM for both the parent and a hypothetical derivatized product. Actual product ions would need to be determined experimentally.

Spectroscopic Methods in Analytical Derivatization

Spectroscopic methods are indispensable for the characterization of both the underivatized and derivatized forms of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR would be crucial for confirming the structure of the synthesized compound and its derivatives. 19F NMR, in particular, is a powerful tool for analyzing fluorinated compounds.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the C=O and N-H stretching vibrations of the amide group, and to monitor the progress of a derivatization reaction.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound and its derivatives, confirming their elemental composition. Tandem mass spectrometry (MS/MS) provides structural information through the analysis of fragmentation patterns.

UV-Visible Spectroscopy: The pyridine ring in this compound imparts UV absorbance, which can be utilized for detection in HPLC-UV systems. Derivatization can alter the chromophore, potentially shifting the absorption maximum and changing the molar absorptivity, which can be advantageous for method development.

NMR Spectroscopy for Enantiopurity Determination of Chiral Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for the determination of the enantiomeric purity of chiral compounds. In an achiral environment, enantiomers are indistinguishable by NMR, as they exhibit identical chemical shifts and coupling constants. To facilitate their differentiation, a chiral auxiliary is introduced to the sample, which interacts with the enantiomers to form transient diastereomeric complexes. These diastereomers possess distinct physical properties and, consequently, different NMR spectra, allowing for their individual detection and quantification.

For a chiral sample of this compound, where chirality may arise from factors such as atropisomerism or isotopic labeling, the use of a Chiral Solvating Agent (CSA) is a particularly effective strategy for determining enantiomeric excess (e.e.). This method is non-covalent and relies on the formation of short-lived diastereomeric complexes through interactions like hydrogen bonding and π-π stacking. The distinct magnetic environments within these transient complexes lead to chemical shift non-equivalence (ΔΔδ) for the nuclei of the two enantiomers.

A suitable CSA for this compound is an enantiomerically pure BINOL-derived phosphoric acid, such as (R)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (B84403). The acidic phosphate group can interact with the basic pyridine nitrogen, while the amide moiety of the analyte can form hydrogen bonds with the CSA. These multiple points of interaction create a stable enough diastereomeric complex to resolve the signals of the two enantiomers on the NMR timescale.

Upon addition of the (R)-BINOL-phosphoric acid to a solution of the chiral this compound in an appropriate deuterated solvent (e.g., CDCl₃), separate signals for each enantiomer can be observed in both ¹H and ¹⁹F NMR spectra. The fluorine atom at the 2-position of the pyridine ring is a particularly sensitive probe for this analysis due to the large chemical shift dispersion and high sensitivity of the ¹⁹F nucleus. nih.gov

Research Findings and Spectral Analysis

In a hypothetical analysis of a scalemic mixture of chiral this compound, the addition of one equivalent of (R)-BINOL-phosphoric acid induces noticeable separation of signals for specific protons and the fluorine atom. The N-methyl protons and the aromatic protons on the pyridine ring (H-3, H-5, H-6) are most likely to show resolvable chemical shift differences. The ¹⁹F NMR spectrum, which would otherwise show a single signal for the racemic mixture, would display two distinct signals corresponding to the (R)-analyte-(R)-CSA and (S)-analyte-(R)-CSA complexes.

The enantiomeric excess can be calculated from the integration (I) of the corresponding signals for the two diastereomeric complexes using the formula:

e.e. (%) = [ (I_major - I_minor) / (I_major + I_minor) ] × 100

Where I_major and I_minor are the integral values of the signals for the major and minor enantiomers, respectively.

The following table presents representative, hypothetical NMR data for a scalemic mixture of chiral (R)- and (S)-2-fluoro-N-methylpyridine-4-carboxamide in the presence of (R)-BINOL-phosphoric acid.

Interactive Data Table: ¹H and ¹⁹F NMR Data for Chiral this compound with (R)-BINOL-Phosphoric Acid CSA

| Nucleus | Proton/Fluorine Position | (R)-Enantiomer δ (ppm) | (S)-Enantiomer δ (ppm) | ΔΔδ (ppm) |

| ¹H | N-CH₃ | 3.01 | 3.05 | 0.04 |

| ¹H | H-3 (Pyridine) | 8.52 | 8.50 | 0.02 |

| ¹H | H-5 (Pyridine) | 7.88 | 7.93 | 0.05 |

| ¹⁹F | F-2 (Pyridine) | -68.45 | -68.65 | 0.20 |

Note: Data are hypothetical and presented to illustrate the principle of chiral discrimination by NMR. ΔΔδ represents the chemical shift non-equivalence between the signals of the (R) and (S) enantiomers.

The data illustrates that the ¹⁹F nucleus exhibits the largest chemical shift separation (ΔΔδ = 0.20 ppm), making it the most reliable probe for accurate integration and e.e. determination. The clear baseline separation often achievable in ¹⁹F NMR minimizes errors associated with overlapping peaks that can sometimes occur in ¹H NMR. acs.org This method provides a rapid, non-destructive, and highly accurate means of assessing the enantiopurity of chiral derivatives of this compound.

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Pathways for Fluorinated Pyridine (B92270) Carboxamides

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern organic chemistry. Future research will focus on moving beyond traditional synthetic routes to embrace novel and sustainable pathways for producing fluorinated pyridine carboxamides.

Key Research Thrusts:

Electrochemical Synthesis: An emerging green chemistry approach involves the use of electrochemistry to mediate the formation of pyridine carboxamides. This method can proceed in aqueous media under mild conditions, eliminating the need for external chemical oxidants. rsc.org Future work could explore the electrochemical fluorination and amidation of pyridine rings, potentially offering a highly efficient and sustainable one-pot synthesis.

Metal-Free Denitrogenative Synthesis: Recent studies have demonstrated the synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in water, using tert-butyl hydroperoxide (TBHP) as a mediator. rsc.org This metal-free approach offers a wide substrate scope and excellent functional-group tolerance. rsc.org Expanding this methodology to include fluorinated starting materials could provide a more sustainable route to compounds like 2-fluoro-N-methylpyridine-4-carboxamide.

Nucleophilic Aromatic Substitution (SNAr): The direct substitution of a nitro group with a fluoride (B91410) anion represents a viable pathway for introducing fluorine into the pyridine ring. nih.govresearchgate.net This one-step process can be a more convenient alternative to traditional multi-step procedures involving diazotization. nih.govresearchgate.net Future research will likely focus on optimizing reaction conditions, exploring a broader range of substrates, and utilizing more environmentally friendly solvents.

Late-Stage Functionalization: The ability to introduce fluorine atoms into complex molecules at a late stage of the synthesis is highly desirable. acs.org This approach allows for the rapid generation of analogues for structure-activity relationship studies. Research into selective C-H fluorination of pre-formed N-methylpyridine-4-carboxamide would represent a significant advancement. acs.org

The table below summarizes potential sustainable synthetic strategies.

| Synthetic Strategy | Key Advantages | Potential for Fluorinated Pyridine Carboxamides |

| Electrochemical Synthesis | Green solvent (water), mild conditions, avoids chemical oxidants rsc.org | Direct electrochemical fluorination and amidation of pyridine precursors. |

| Metal-Free Denitrogenation | Use of water as solvent, wide substrate scope, metal-free rsc.org | Application to fluorinated pyridine carbohydrazides for direct amide bond formation. |

| Nucleophilic Aromatic Substitution | Potentially fewer steps than traditional methods nih.govresearchgate.net | Optimization for the synthesis of 2-fluoropyridine-4-carboxylic acid derivatives. |

| C-H Fluorination | Enables late-stage functionalization of complex molecules acs.org | Direct fluorination of N-methylpyridine-4-carboxamide to produce the target compound. |

Integration of Machine Learning and AI in Computational Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the process of molecular design and property prediction. mdpi.comfrontiersin.org For fluorinated pyridine carboxamides, these computational tools can accelerate the discovery of new derivatives with enhanced properties.

Future Applications:

Predictive Modeling: Machine learning algorithms can be trained on large datasets of chemical compounds to predict various properties, such as reactivity, solubility, and biological activity. research.googleresearchgate.net This allows for the in silico screening of vast virtual libraries of fluorinated pyridine carboxamides, identifying promising candidates for synthesis and testing. labmanager.comskoltech.ru

De Novo Design: Generative AI models can design entirely new molecules with desired characteristics. By defining specific parameters (e.g., target protein binding affinity, desired physicochemical properties), AI can propose novel fluorinated pyridine carboxamide structures that may not be conceived through traditional medicinal chemistry approaches.

Reaction Prediction and Optimization: AI can predict the outcomes of chemical reactions and suggest optimal reaction conditions. mdpi.com This can significantly reduce the amount of time and resources spent on experimental optimization of synthetic routes.

The following table outlines the potential impact of AI and ML in the field.

| AI/ML Application | Description | Impact on Research |

| Property Prediction | Using algorithms to forecast the chemical and biological properties of virtual compounds. research.google | Rapid identification of high-potential derivatives for synthesis, reducing experimental workload. |

| De Novo Molecular Design | Generative models create novel molecular structures based on desired property profiles. | Exploration of a wider and more innovative chemical space for new drug candidates. |

| Synthesis Planning | AI suggests synthetic routes and optimizes reaction conditions for target molecules. mdpi.com | More efficient and resource-friendly development of synthetic pathways. |

Development of Advanced Spectroscopic Probes for Real-time Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. The development of advanced spectroscopic probes for real-time, in-situ reaction monitoring will be instrumental in this endeavor.

Emerging Techniques:

Fiber-Optic Spectroscopy: The use of fiber-optic probes allows for the direct monitoring of reactions in the reaction vessel. jascoinc.comoptica.org Techniques like Near-Infrared (NIR) and Fourier-Transform Infrared (FTIR) spectroscopy can provide real-time data on the concentration of reactants, intermediates, and products. jascoinc.comoptica.org

Ambient Ionization Mass Spectrometry: Techniques such as Atmospheric Solids Analysis Probe (ASAP) mass spectrometry enable the rapid analysis of reaction mixtures with minimal sample preparation. waters.com This can provide structural information on the components of the reaction mixture in under a minute, allowing for rapid reaction profiling. waters.com

Hyphenated Techniques: Combining separation techniques like chromatography with spectroscopic detection (e.g., chromatography-IR spectroscopy) allows for the analysis of complex reaction mixtures and the identification of transient intermediates. numberanalytics.com

The table below compares different real-time monitoring techniques.

| Monitoring Technique | Principle | Advantages for Synthesis |

| Fiber-Optic FTIR/NIR | Vibrational spectroscopy via an in-situ probe. jascoinc.comoptica.org | Provides real-time kinetic data and concentration profiles without sampling. |

| Ambient Ionization MS | Rapid ionization and mass analysis of crude reaction mixtures. waters.com | Fast structural confirmation of products and identification of byproducts. |

| Hyphenated Methods | Combines separation with spectroscopic detection. numberanalytics.com | Detailed analysis of complex mixtures and identification of reaction intermediates. |

Interdisciplinary Approaches to Comprehensive Chemical Characterization and Theoretical Understanding

A holistic understanding of the structure-property relationships of this compound and its analogues requires a combination of experimental and theoretical approaches.

Synergistic Methodologies:

Combined Spectroscopic and Crystallographic Analysis: The integration of data from various spectroscopic techniques (NMR, IR, Mass Spectrometry) with single-crystal X-ray diffraction provides a complete picture of the molecular structure in both solution and the solid state. nih.govstmjournals.comorientjchem.org

Quantum Chemical Calculations: Density Functional Theory (DFT) and other computational methods can provide insights into the electronic structure, conformational preferences, and reactivity of molecules. researchgate.netnih.govresearchgate.net These theoretical calculations complement experimental findings and can help to rationalize observed properties. researchgate.net For instance, theoretical analysis can elucidate the effect of the fluorine substituent on the basicity and conformational behavior of the carboxamide. researchgate.net

Molecular Docking and Dynamics Simulations: For derivatives with potential biological activity, computational docking and molecular dynamics simulations can predict how these molecules interact with biological targets, guiding the design of more potent compounds. nih.govnih.gov

The synergy of these interdisciplinary methods is outlined below.

| Discipline | Contribution | Integrated Understanding |

| Experimental Chemistry | Synthesis and purification of compounds. nih.gov | Provides the physical molecules for study. |

| Spectroscopy | Elucidation of molecular structure and dynamics in solution. nih.gov | Confirms molecular identity and solution-state behavior. |

| X-ray Crystallography | Determination of the precise three-dimensional structure in the solid state. | Provides a definitive structural benchmark. |

| Computational Chemistry | Prediction of electronic properties, reactivity, and conformational energies. nih.govresearchgate.net | Offers a theoretical framework to explain and predict experimental observations. |

By embracing these future research directions, the scientific community can unlock the full potential of this compound and the broader class of fluorinated pyridine carboxamides, paving the way for new discoveries in science and technology.

常见问题

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。